4-Aminobenzamidoxime

Beschreibung

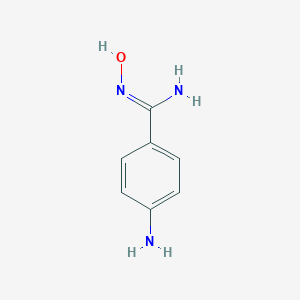

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFNMMJKXWOLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277319-62-7 | |

| Record name | 4-Aminobenzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277319-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-hydroxybenzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.190.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Design Strategies for 4 Aminobenzamide Oxime and Its Analogs

Fundamental Synthesis Pathways for 4-Aminobenzamide (B1265587) Oxime

The primary route for synthesizing 4-Aminobenzamide oxime involves the reaction of a nitrile- or amide-containing aromatic compound with a hydroxylamine (B1172632) derivative. This foundational method has been subject to various optimizations to improve efficiency and yield.

Condensation Reactions Utilizing Aromatic Aldehydes and Hydroxylamine Derivatives

The most prevalent method for preparing amidoximes is the nucleophilic attack of hydroxylamine on a nitrile. nih.gov Specifically, 4-Aminobenzamide oxime can be synthesized by reacting 4-aminobenzonitrile with hydroxylamine hydrochloride. google.com This reaction is a cornerstone of amidoxime (B1450833) synthesis, first established by Tiemann, who demonstrated that mixing a nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent yields the corresponding amidoxime after several hours of heating. nih.gov

A typical laboratory procedure involves heating a mixture of 4-aminobenzonitrile and hydroxylamine hydrochloride in a solvent system, such as ethanol and water, in the presence of a base. google.com The base is crucial for neutralizing the hydrochloride salt and facilitating the reaction.

Optimization of Reaction Parameters and Yields in Established Syntheses

Optimizing reaction conditions is critical for maximizing the yield and purity of 4-Aminobenzamide oxime. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and reaction time.

In one established method, 4-aminobenzonitrile is heated to 60°C in a mixture of ethanol and water with sodium carbonate as the base. Hydroxylamine hydrochloride, dissolved in water, is then added dropwise, and the mixture is stirred overnight at the same temperature. google.com An alternative procedure utilizes a sodium ethoxide solution in ethanol as the base, maintaining the same reaction temperature of 60°C and an overnight stirring period. google.com Upon completion, the product is typically isolated by cooling the reaction mixture to induce precipitation, followed by filtration and washing with cold solvents like water and ethanol. google.com

The table below summarizes findings from various synthetic protocols for 4-Aminobenzamide oxime.

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 4-aminobenzonitrile | 4-aminobenzonitrile |

| Base | Sodium Carbonate | Sodium Ethoxide (21% in ethanol) |

| Solvent | Ethanol / Water | Ethanol |

| Temperature | 60°C | 60°C |

| Reaction Time | Overnight | Overnight |

| Workup | Cooling to 0-5°C, filtration, washing with cold water and ethanol. | Cooling to 0-5°C, filtration, washing with cold ethanol. |

Green Chemistry Approaches in Oxime Formation

In recent years, the principles of green chemistry have been applied to oxime synthesis to reduce the use of hazardous materials and minimize environmental impact. ijprajournal.com These approaches focus on solvent-free reactions and the use of efficient, environmentally benign catalysts. eurekaselect.com

Solvent-Free "Grindstone Chemistry" Protocols

A significant advancement in green synthesis is the use of "grindstone chemistry," a solvent-free method that involves the physical grinding of reactants. nih.govasianpubs.org This technique is not only environmentally friendly but also rapid and efficient. nih.gov For the synthesis of oximes, a carbonyl compound, hydroxylamine hydrochloride, and a catalyst are ground together in a mortar and pestle at room temperature. nih.govresearchgate.net The local heat generated by the grinding process is often sufficient to drive the reaction to completion in a very short time. nih.gov This method has been successfully used to convert a wide range of aldehydes and ketones into their corresponding oximes in excellent yields, minimizing waste and eliminating the need for volatile organic solvents. nih.govresearchgate.net

Catalytic Enhancements for Efficient Oxime Synthesis

The efficiency of oxime synthesis can be significantly improved through catalysis. In green chemistry contexts, catalysts are chosen for their low toxicity, reusability, and ability to promote reactions under mild conditions. ijprajournal.com

Bismuth Compounds : Bismuth oxide (Bi2O3) has been demonstrated as an effective, non-toxic, and inexpensive catalyst for oxime synthesis under solvent-free grinding conditions. nih.gov

Natural Acids : Aqueous extracts from natural sources like citrus limetta (sweet lime) juice have been employed as acid catalysts, aligning with green chemistry principles. ijprajournal.com

Aniline Derivatives : For oxime ligations used in bioconjugation, substituted anilines, such as p-phenylenediamine (B122844), have been shown to be superior nucleophilic catalysts that enhance reaction rates, especially at neutral pH. nih.gov

These catalytic systems offer advantages over traditional methods that may require toxic reagents like pyridine or harsh conditions. ijprajournal.com

Derivatization Strategies for Novel 4-Aminobenzamide Oxime Derivatives

4-Aminobenzamide oxime serves as a valuable scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry. The functional groups of the molecule—the aromatic amine and the amidoxime moiety—provide reactive sites for modification.

One documented derivatization strategy involves the reaction of 4-aminophenyl-amidoxime with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a strong base like sodium ethoxide. google.com This reaction leads to the formation of a 1,2,4-oxadiazol-5-one ring system, yielding 2-[4-(1,2,4-oxadiazol-5-on-3-yl)-aniline. google.com The reaction is typically conducted at elevated temperatures (65-75°C) in an alcohol solvent. google.com

Furthermore, the amino group of related aminobenzamide scaffolds can be modified through reactions with α-bromoketones in the presence of a base like potassium carbonate. dovepress.comnih.gov This N-alkylation reaction is a common strategy for creating a library of derivatives for structure-activity relationship (SAR) studies, particularly in drug discovery programs targeting enzymes like dipeptidyl peptidase-IV (DPP-IV). dovepress.com

Synthesis of Schiff Base Derivatives Incorporating Aminobenzamide Moieties

Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation reaction between a primary amine and an active carbonyl compound (aldehyde or ketone). mediresonline.orgbiosynth.com In the context of 4-aminobenzamide oxime, the aromatic amino group serves as the primary amine nucleophile.

The general synthesis involves refluxing equimolar amounts of 4-aminobenzamide oxime with a selected aldehyde or ketone in a suitable solvent, typically ethanol. researchgate.net A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction. ijcce.ac.ir The reaction mixture is heated under reflux for several hours. Upon cooling, the resulting Schiff base derivative often precipitates out of the solution and can be purified by filtration and recrystallization. mediresonline.orgnih.gov This methodology allows for the introduction of a wide variety of substituents onto the benzamide (B126) oxime scaffold, depending on the choice of the carbonyl reactant.

The formation of the imine bond is a critical step that extends the conjugation of the system and introduces new steric and electronic features, which can significantly influence the molecule's ability to coordinate with metal ions or interact with biological targets. nih.gov

Table 1: Examples of Aldehydes for Schiff Base Synthesis with 4-Aminobenzamide Oxime

| Aldehyde Reactant | Resulting Schiff Base Substituent | Potential Application Area |

| Benzaldehyde | Benzylideneamino | General chemical synthesis |

| Salicylaldehyde | 2-Hydroxybenzylideneamino | Metal chelation, antimicrobials |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylideneamino | Probes for biological studies |

| Cinnamaldehyde | Cinnamylideneamino | Extended conjugation systems |

| Anisaldehyde | 4-Methoxybenzylideneamino | Modulating electronic properties |

This table is illustrative and based on common reactants used in Schiff base synthesis.

Preparation of Metal Complexes with 4-Aminobenzamide Oxime Ligands

The oxime group (-C=N-OH) and the nitrogen atoms within the 4-aminobenzamide oxime structure are excellent coordination sites for metal ions. researchgate.net The synthesis of metal complexes typically involves the reaction of the ligand (4-aminobenzamide oxime or its derivatives) with a metal salt in a specific molar ratio. researchgate.net

The standard procedure consists of dissolving the ligand in a solvent like ethanol or a methanol-water mixture. A solution of the chosen metal salt, such as a chloride or acetate salt of copper(II), nickel(II), cobalt(II), or palladium(II), is then added to the ligand solution. ijcce.ac.ir The reaction mixture is stirred and heated under reflux for a duration ranging from 30 minutes to several hours. The resulting solid metal complex that forms upon cooling is then filtered, washed with the solvent to remove unreacted starting materials, and dried.

The geometry of the resulting complex (e.g., octahedral, square planar) depends on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. ekb.eg These complexes are of significant interest due to their potential applications in catalysis and as antimicrobial agents. researchgate.net

Table 2: Potential Metal Complexes of 4-Aminobenzamide Oxime

| Metal Ion | Common Salt | Potential Geometry | Research Interest |

| Copper(II) | CuCl₂ or Cu(OAc)₂ | Square Planar / Distorted Octahedral | Catalysis, Biological Activity |

| Nickel(II) | NiCl₂ | Octahedral or Square Planar | Magnetic Materials, Catalysis |

| Cobalt(II) | CoCl₂ | Octahedral | Redox Chemistry, Bioinorganic Chemistry |

| Palladium(II) | PdCl₂ | Square Planar | Cross-coupling Catalysis |

| Zinc(II) | ZnCl₂ | Tetrahedral | Lewis Acid Catalysis, Luminescent Materials |

The geometries are predictive and based on common coordination numbers for the respective metal ions.

Development of Amidine-Oxime and Related Bioisosteres

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a compound's properties by replacing a functional group with another that has similar steric and electronic characteristics. The amide bond is often a target for such replacement because it can be susceptible to enzymatic cleavage in vivo. nih.gov

Replacing the amide moiety in 4-aminobenzamide oxime with bioisosteres like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles can lead to analogs with improved metabolic stability and other pharmacokinetic properties. nih.gov The synthesis of a 1,3,4-oxadiazole bioisostere, for example, could be achieved by first converting the carboxylic acid precursor (4-aminobenzoic acid) to a benzohydrazide. This intermediate is then condensed with a suitable carboxylic acid (to introduce the desired substituent) under dehydrating conditions, often mediated by reagents like propylphosphonic anhydride, to form the oxadiazole ring. nih.gov This approach maintains key structural features for biological activity while enhancing the drug-like properties of the parent molecule.

Synthesis of Oxime Esters and Carbonate Derivatives

The hydroxyl group of the oxime is a key site for derivatization to form oxime esters and carbonates. These derivatives are valuable synthetic intermediates and can possess unique biological activities. researchgate.net

Oxime Esters: The most common method for preparing oxime esters is the acylation of the oxime with an acyl halide or an acid anhydride in the presence of a base. researchgate.net More recently, multicomponent, visible-light-mediated methods have been developed. These one-pot reactions can involve an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester, which react in the presence of a photocatalyst like eosin Y to produce the desired oxime ester under mild conditions. nih.gov This modern approach offers a broader substrate scope and operational simplicity. nih.gov

Oxime Carbonates: A general and safe synthetic route that avoids the use of highly toxic phosgene has been developed for oxime carbonates. This method involves a two-step process. First, an alcohol is reacted with 1,1'-carbonyldiimidazole (CDI) to form an alkyl or aryl 1H-imidazole-1-carboxylate intermediate. This activated intermediate is then reacted with the oxime (e.g., 4-aminobenzamide oxime) in the presence of a base to yield the final oxime carbonate product.

Table 3: Synthetic Methods for Oxime Ester and Carbonate Derivatives

| Derivative | Reagents | Method | Key Features |

| Oxime Ester | Oxime, Acyl Halide/Anhydride, Base | Classical Acylation | Well-established, straightforward |

| Oxime Ester | Aldehyde, Amine, NHPI Ester, Photocatalyst | Visible-Light MCR | Mild conditions, high efficiency, one-pot |

| Oxime Carbonate | Alcohol, CDI; then Oxime, Base | Phosgene-Free Carbonylation | Increased safety, general applicability |

Synthetic Challenges and Future Directions in Chemical Accessibility

While various synthetic routes to 4-aminobenzamide oxime and its analogs exist, several challenges remain. A key challenge is achieving regioselectivity, particularly during acylation or alkylation reactions, where reaction can occur at the oxime oxygen, the oxime nitrogen, or the aromatic amine. Controlling reaction conditions such as temperature, solvent, and the nature of the base is crucial to direct the reaction to the desired functional group. Furthermore, purification of the final products can be complex due to the presence of multiple polar functional groups.

Future directions in the synthesis of these compounds are aimed at overcoming these challenges and improving chemical accessibility. The development of novel catalytic systems, including enzymatic and organocatalytic methods, could offer higher selectivity and milder reaction conditions. The application of green chemistry principles, such as using solvent-free "grindstone" chemistry for oxime synthesis, reduces environmental impact. Furthermore, the exploration of continuous flow chemistry could enable better control over reaction parameters, improve scalability, and facilitate safer handling of reactive intermediates. The design of one-pot, multicomponent reactions will continue to be a major focus, as it allows for the rapid assembly of complex molecules from simple precursors, thereby accelerating the discovery of new 4-aminobenzamide oxime analogs with potential therapeutic applications.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Aminobenzamide Oxime and Its Complexes

Application of Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic analysis is fundamental to the characterization of 4-Aminobenzamide (B1265587) oxime, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for delineating the precise arrangement of proton (¹H) and carbon (¹³C) atoms within a molecule. For 4-Aminobenzamide oxime, ¹H NMR spectroscopy provides characteristic signals that confirm the presence of its distinct proton environments.

Key research findings from ¹H NMR analysis in a suitable deuterated solvent are summarized below:

Oxime Proton (-NH): A signal can be observed at approximately δ 8.2 ppm, corresponding to the oxime's amine proton .

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the range of δ 6.7–7.5 ppm . The substitution pattern on the ring—with the amino group at C4 and the amidoxime (B1450833) group at C1—results in a distinct splitting pattern for these protons.

Amino Protons (-NH₂): The protons of the para-amino group also produce a characteristic signal.

Table 1: Summary of Expected ¹H NMR Spectral Data for 4-Aminobenzamide Oxime

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.7–7.5 |

| Oxime (-NH) | ~8.2 |

| Amino (-NH₂) | Variable, depends on solvent and concentration |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of 4-Aminobenzamide oxime displays characteristic absorption bands that confirm its molecular structure.

Key vibrational frequencies and their assignments are as follows:

N-H Stretching: A prominent band is typically observed around 3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the primary amino group (-NH₂) .

O-H Stretching: The hydroxyl group of the oxime moiety (-N-OH) exhibits a broad absorption band, often in the range of 3200-3600 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group shows a characteristic absorption peak. While sometimes mistaken for a carbonyl (C=O) stretch, this vibration for an oxime is expected in the region of 1640-1680 cm⁻¹ .

N-O Stretching: A weaker absorption band corresponding to the N-O single bond stretch is typically found in the 930-960 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring are also present, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands around 1450-1600 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for 4-Aminobenzamide Oxime

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Stretching | ~3200 |

| Oxime (-OH) | Stretching | 3200-3600 (broad) |

| Oxime (C=N) | Stretching | 1640-1680 |

| Oxime (N-O) | Stretching | 930-960 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-Aminobenzamide oxime is characterized by absorption bands that arise from π→π* and n→π* transitions associated with the aromatic ring and the amidoxime functional group. The presence of the amino group, an auxochrome, on the benzene ring influences the position and intensity of these absorption maxima.

In its metal complexes, shifts in the absorption bands (either bathochromic or hypsochromic) can be observed. These shifts provide evidence of ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center, confirming the coordination of the 4-Aminobenzamide oxime to the metal ion.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For 4-Aminobenzamide oxime, the molecular formula is C₇H₉N₃O, corresponding to a molecular weight of approximately 151.17 g/mol .

In techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) using electrospray ionization (ESI) in positive mode, the molecule is typically observed as its protonated form, [M+H]⁺. This results in a measured mass-to-charge ratio (m/z) of approximately 152.1 .

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic amines and oximes include:

Cleavage of the C-C bond adjacent to the aromatic ring.

Loss of small neutral molecules such as H₂O, NH₃, or HCN.

Fission of the N-O bond in the oxime group.

Analysis of these fragment ions allows for the confirmation of the compound's identity and the connectivity of its constituent atoms.

Table 3: Mass Spectrometry Data for 4-Aminobenzamide Oxime

| Parameter | Value |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| m/z of Observed Ion | 152.1 |

Crystallographic Analysis and Solid-State Structural Determination

While spectroscopic methods provide crucial data on molecular connectivity and functional groups, X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the precise solid-state structure of a molecule, providing accurate measurements of bond lengths, bond angles, and torsion angles. This analysis can also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement .

Although a specific crystal structure for 4-Aminobenzamide oxime is not available in the cited literature, analysis of closely related compounds, such as benzamide (B126) oxime, provides valuable comparative insights. For benzamide oxime, crystallographic studies have determined its crystal system, space group, and unit cell dimensions. Such analyses reveal that molecules in the crystal lattice are connected through intermolecular N—H···O and O—H···N hydrogen bonds, forming extensive supramolecular networks. The oxime group is typically found in an E configuration.

For 4-Aminobenzamide oxime, X-ray diffraction would be expected to resolve the hydrogen-bonding patterns involving the oxime group and the para-amino substituent, providing a complete picture of its solid-state architecture .

Powder X-ray Diffraction (PXRD) Studies on Crystalline Forms and Metal Complexes

Powder X-ray Diffraction (PXRD) is a critical analytical technique for investigating the crystalline nature of materials. In the study of 4-aminobenzamide oxime and its derivatives, PXRD is employed to confirm the crystalline structure of the synthesized ligand and to verify the formation of new crystalline phases upon coordination with metal ions. The diffraction patterns of the free ligand are distinctly different from those of its metal complexes, providing clear evidence of complex formation. nih.gov

The analysis involves recording diffraction patterns over a specific angular range, typically from 2θ = 5° to 80°. nih.gov The resulting diffractogram shows a series of peaks, with the positions (2θ values) and intensities being characteristic of a specific crystal structure. These peaks correspond to the constructive interference of X-rays scattered by the crystal lattice planes, as described by Bragg's Law. From the peak positions, the d-spacing (the distance between lattice planes) can be calculated. The presence of sharp, well-defined peaks in the patterns for 4-aminobenzamide oxime and its complexes indicates their crystalline nature. nih.gov

Furthermore, PXRD data can be used to determine the average crystallite size of the powder samples using the Scherrer equation, which relates the peak broadening to the size of the crystalline domains. nih.gov Comparing the experimental PXRD patterns with theoretical patterns simulated from single-crystal X-ray data can further elucidate the material's lattice structure. google.com

Table 1: Representative PXRD Data for a Hypothetical 4-Aminobenzamide Oxime Metal Complex This table illustrates the typical data obtained from a PXRD analysis.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.8 | 5.60 | 100 |

| 21.2 | 4.19 | 70 |

| 25.5 | 3.49 | 85 |

Thermal Analysis for Investigating Structural Stability and Decomposition Pathways

Thermal analysis techniques, including Thermogravimetry (TG), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are utilized to investigate the thermal stability and decomposition behavior of 4-aminobenzamide oxime and its metal complexes. researchgate.net These methods monitor the changes in a material's physical and chemical properties as a function of temperature.

Thermogravimetric analysis measures the change in mass of a sample as it is heated at a constant rate. The resulting TG curve provides quantitative information about decomposition steps, such as the loss of water molecules or the breakdown of the organic ligand. The DTG curve, which is the first derivative of the TG curve, shows the rate of mass change and helps to precisely identify the temperatures at which decomposition events occur.

The thermal decomposition of metal complexes of 4-aminobenzamide oxime typically occurs in multiple, distinct steps. An initial weight loss at lower temperatures often corresponds to the removal of lattice or coordinated water molecules. Subsequent, higher-temperature decomposition stages involve the fragmentation and breakdown of the organic 4-aminobenzamide oxime ligand. nih.gov The final residue at the end of the analysis is often the most stable metal oxide. nih.gov Analyzing these decomposition pathways provides valuable insights into the thermal stability and stoichiometry of the complexes.

Table 2: Illustrative Thermal Decomposition Stages for a 4-Aminobenzamide Oxime Complex This table provides a hypothetical example of thermal analysis data.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Proposed Fragment Lost |

|---|---|---|---|---|

| 1 | 80 - 150 | 5.8 | 5.9 | 2H₂O (Lattice Water) |

| 2 | 190 - 310 | 25.1 | 25.3 | C₂H₄N₂O |

| 3 | 310 - 450 | 33.5 | 33.7 | C₅H₅N |

Integration of Spectroscopic Data with Theoretical Spectroscopic Predictions

To gain a deeper understanding of the structural and electronic properties of 4-aminobenzamide oxime, experimental spectroscopic data is often integrated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict molecular structures and properties. science.govmdpi.com By employing specific functionals, such as B3LYP, and basis sets like 6-311G for the ligand or LANL2DZ for metal complexes, researchers can calculate the optimized molecular geometry, vibrational frequencies, and electronic transitions. nih.govmdpi.com

The optimized structural parameters, including bond lengths and angles, obtained from DFT calculations can be compared with experimental results from X-ray diffraction studies to validate the accuracy of the computational model. science.govresearchgate.net This synergy allows for a detailed assignment of vibrational modes observed in Fourier-Transform Infrared (FTIR) and Raman spectra.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption (UV-Vis) spectra. science.govmdpi.com The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental spectra to elucidate the nature of electronic transitions, such as π→π* or n→π* transitions, within the molecule and its complexes. science.gov The close agreement often observed between the computed and experimental spectra confirms the molecular structure and provides insight into the electronic properties, such as the HOMO-LUMO energy gap. science.govmdpi.com

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data This table illustrates how theoretical data is compared against experimental findings.

| Spectroscopic Data | Experimental Value | Theoretical (DFT/TD-DFT) Value |

|---|---|---|

| UV-Vis λmax (nm) | 285 | 280 |

| Major IR Peak (C=N stretch, cm⁻¹) | 1640 | 1635 |

| Major IR Peak (N-H stretch, cm⁻¹) | 3350 | 3358 |

Theoretical and Computational Investigations of 4 Aminobenzamide Oxime

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the structural and electronic properties of molecules. For 4-Aminobenzamide (B1265587) oxime, DFT calculations are instrumental in elucidating its fundamental characteristics at the atomic level. These theoretical studies typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Aminobenzamide oxime, this process involves calculating bond lengths, bond angles, and dihedral angles.

While a specific DFT-optimized structure for 4-Aminobenzamide oxime is not extensively reported in the literature, data from the crystal structure of the closely related compound, benzamide (B126) oxime, provides a reliable reference. The optimization of 4-Aminobenzamide oxime would start from a similar planar benzene (B151609) ring structure. The key distinctions would arise from the electronic effects of the para-amino group. This electron-donating group is expected to influence the geometry of the benzene ring and the amidoxime (B1450833) moiety through resonance and inductive effects.

The oxime group can exist in E and Z stereoisomers. Theoretical calculations are crucial for determining the relative stability of these isomers. For many oximes, the (E)-isomer is found to be the more stable configuration. Conformational analysis would also involve studying the rotation around the C-C bond connecting the benzene ring to the amidoxime group and the C-N bond of the amino group to identify the global minimum energy conformer. The planarity of the molecule is a key aspect to investigate, as the dihedral angle between the benzene ring and the amidoxime group influences the electronic conjugation.

Table 1: Predicted Geometrical Parameters of 4-Aminobenzamide Oxime (based on related structures)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (ring) | ~1.39 Å | Aromatic carbon-carbon bond length. |

| C-C | ~1.48 Å | Bond connecting the ring to the amidoxime carbon. |

| C=N | ~1.29 Å | Carbon-nitrogen double bond in the oxime group. |

| N-O | ~1.41 Å | Nitrogen-oxygen single bond in the oxime group. |

| C-NH2 | ~1.38 Å | Bond connecting the ring to the amino group nitrogen. |

| C-C-N (angle) | ~120° | Angle within the plane of the molecule. |

| C=N-O (angle) | ~112° | Angle characteristic of the oxime functional group. |

Note: These values are estimations based on DFT studies of analogous molecules and may vary with the specific computational method.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

For 4-Aminobenzamide oxime, the HOMO is expected to be a π-orbital primarily localized over the electron-rich aromatic ring and the amino group, reflecting its electron-donating nature. The LUMO is anticipated to be a π*-antibonding orbital, with significant contributions from the benzamide oxime portion of the molecule.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. DFT calculations for similar aromatic oxime derivatives show that the energy gap can be tuned by substituents on the aromatic ring. The presence of the electron-donating amino group in 4-Aminobenzamide oxime is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted benzamide oxime. This smaller energy gap implies a higher propensity for the molecule to engage in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties of 4-Aminobenzamide Oxime

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating ability. |

| LUMO Energy | Relatively low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderately small | Suggests high chemical reactivity and potential for charge transfer. |

| HOMO Localization | π-orbital on the aminophenyl ring | Site for electrophilic attack. |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.

For 4-Aminobenzamide oxime, the predicted vibrational spectrum would exhibit characteristic peaks for its functional groups. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ region. The O-H stretch of the oxime group would appear as a broad band, typically around 3200-3400 cm⁻¹. The C=N stretching of the oxime is a key vibrational mode found in the 1640-1680 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching modes of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

A comparison between the theoretically calculated (scaled) frequencies and the experimental IR and Raman spectra is essential for a complete vibrational assignment and for confirming the optimized molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies for 4-Aminobenzamide Oxime

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretching (asymmetric) | ~3450 | Amino (-NH₂) |

| N-H stretching (symmetric) | ~3350 | Amino (-NH₂) |

| O-H stretching | ~3300 (broad) | Oxime (-NOH) |

| Aromatic C-H stretching | ~3050 | Phenyl ring |

| C=N stretching | ~1660 | Oxime (C=NOH) |

| N-H bending | ~1620 | Amino (-NH₂) |

| Aromatic C=C stretching | ~1600, 1500 | Phenyl ring |

| C-N stretching | ~1300 | Amino, Oxime |

The distribution of electron density in a molecule is fundamental to understanding its reactivity and intermolecular interactions. DFT calculations allow for the determination of partial atomic charges through various population analysis schemes, such as Mulliken, Natural Population Analysis (NPA), and Atomic Polar Tensor (APT). These charges provide a quantitative measure of the local electronic character of each atom.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map of 4-Aminobenzamide oxime, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms of the oxime and amino groups, indicating their susceptibility to electrophilic attack. Positive potential regions (colored blue) are generally found around the hydrogen atoms. The MEP provides a more nuanced view of reactivity than simple atomic charges.

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. DFT calculations can predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The precursor molecule, 4-Aminobenzamide, has been studied for its NLO properties. The presence of an electron-donating group (NH₂) and an electron-withdrawing group (CONH₂) on the benzene ring creates a push-pull system that enhances the molecular hyperpolarizability. The extension of the conjugated system by the oxime group in 4-Aminobenzamide oxime is expected to further enhance these NLO properties. Theoretical calculations of the first-order hyperpolarizability (β) are essential to quantify the NLO response and to understand the structure-property relationships that govern this behavior. A large β value indicates a strong NLO response.

Mechanistic Studies of Chemical Reactions Involving 4-Aminobenzamide Oxime

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For 4-Aminobenzamide oxime, theoretical studies can elucidate the pathways of its formation and its subsequent reactions.

One of the primary reactions of interest is the synthesis of amidoximes from nitriles and hydroxylamine (B1172632). DFT calculations can model the reaction pathway, which is believed to involve the nucleophilic addition of hydroxylamine to the nitrile carbon. Theoretical studies can help to clarify the role of solvents and catalysts in this process by comparing the activation barriers of different proposed mechanisms.

Another important class of reactions for oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. Computational studies can model the transition state of the rearrangement, which involves the migration of a group from the carbon to the nitrogen atom. These studies can provide insights into the factors that control the regioselectivity of the rearrangement.

Furthermore, the photochemical reactivity of oxime-containing compounds can be explored using time-dependent DFT (TD-DFT). These calculations can predict the excited-state properties of 4-Aminobenzamide oxime and help to understand its behavior upon irradiation with light, including potential photoinduced rearrangements or fragmentation pathways.

Theoretical Elucidation of Hydrolysis Pathways

Theoretical studies specifically detailing the hydrolysis pathways of 4-aminobenzamide oxime are not extensively available in the current body of scientific literature. However, general principles of oxime hydrolysis, which are well-established, can provide a foundational understanding. The hydrolysis of oximes is known to be susceptible to acid catalysis. Under acidic conditions, the reaction is initiated by the protonation of the oxime nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of hydroxylamine result in the regeneration of the corresponding carbonyl compound.

It is noteworthy that oximes generally exhibit greater stability against hydrolysis compared to isostructural hydrazones. This increased stability is attributed to the electronic properties of the C=N-OH group. Theoretical computations on related systems suggest that the rate of hydrolysis is significantly influenced by the pH of the medium, with acidic conditions generally accelerating the process. The presence of the para-amino group in 4-aminobenzamide oxime may also influence the hydrolysis kinetics through its electron-donating nature, potentially affecting the protonation equilibrium of the oxime group.

Computational Analysis of Condensation Reaction Mechanisms

The primary synthetic route to 4-aminobenzamide oxime involves the condensation reaction between 4-aminobenzamide and hydroxylamine. While specific computational analyses of this reaction mechanism are not widely reported, the general mechanism for oxime formation is well understood. The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the amide. This is often catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. In a basic medium, hydroxylamine is deprotonated, increasing its nucleophilicity.

The initial addition step results in the formation of a tetrahedral intermediate. This is followed by a dehydration step, which involves the elimination of a water molecule to form the C=N double bond of the oxime. Computational studies on similar condensation reactions have focused on the energetics of the transition states and the role of catalysts in lowering the activation energy barriers. For the synthesis of 4-aminobenzamide oxime, "grindstone chemistry," a solvent-free approach using amino acids like L-proline as catalysts, has been reported as an efficient and environmentally friendly method .

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Prediction of Molecular Targets and Binding Affinities

While specific QSAR models for the prediction of molecular targets for 4-aminobenzamide oxime are not extensively documented, its structural motifs suggest potential interactions with a range of biological targets. The 4-aminobenzamide scaffold is a known pharmacophore present in various bioactive molecules. Derivatives of 4-aminobenzamide oxime have been explored for their therapeutic potential, including as anticancer and anti-inflammatory agents . The oxime group's ability to interact with enzymes has made it a subject of interest in enzyme inhibition studies .

Notably, derivatives of this compound have been investigated as potential inhibitors of kinases such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) . SAR studies on related benzamide derivatives have provided insights into the structural requirements for biological activity. For instance, substitutions on the benzamide ring have been shown to significantly influence the bioactivity of these compounds . Halogen substituents, for example, have been found to improve binding affinity to acetylcholinesterase (AChE) .

A hypothetical SAR study on 4-aminobenzamide oxime derivatives could explore the impact of various substituents on the aromatic ring and the oxime functional group to modulate binding affinity and selectivity for specific targets.

Table 1: Hypothetical Bioactivity of 4-Aminobenzamide Oxime Derivatives

| Substituent at R1 | Substituent at R2 | Target | Predicted IC₅₀ (µM) | Predicted LogP |

| H | H | Kinase A | 5.2 | 1.3 |

| Cl | H | Kinase A | 2.8 | 2.1 |

| CH₃ | H | Kinase A | 4.5 | 1.8 |

| H | CH₃ | Kinase A | 6.1 | 1.7 |

| Cl | CH₃ | Kinase A | 3.5 | 2.5 |

Computational Analysis of Ligand-Receptor Interaction Modes, Including Hydrogen Bonding

Direct computational analyses of the ligand-receptor interactions of 4-aminobenzamide oxime are limited. However, insights can be gleaned from studies on structurally related molecules. The molecular structure of 4-aminobenzamide oxime, featuring an aromatic ring, an amide group, and an oxime moiety, provides multiple opportunities for interactions with biological macromolecules. The amide and oxime groups are capable of acting as both hydrogen bond donors and acceptors, which is crucial for binding to the active sites of enzymes and receptors .

The para-amino group on the benzamide backbone further enhances its potential for forming hydrogen bonds . X-ray diffraction studies on related oxime-containing compounds have been instrumental in resolving hydrogen-bonding patterns, revealing interactions between the oxime group and adjacent substituents . Computational studies on benzamide derivatives have shown that hydrogen bonding, electrostatic interactions, and hydrophobic interactions are key determinants of their binding modes nih.gov. For instance, in docking simulations of benzamide derivatives with α-glucosidase, hydrogen bonds were observed between the amide and nitro groups of the ligands and amino acid residues in the active site nih.gov.

In Silico Assessment of Blood-Brain Barrier Penetration for Related Oxime Compounds

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models are increasingly used to predict the BBB permeability of novel compounds, thereby accelerating the drug discovery process nih.gov. For oxime-containing compounds, BBB penetration is of particular interest, especially in the context of developing reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents nih.gov.

Many current oxime-based AChE reactivators are quaternary pyridinium aldoximes, which possess a permanent positive charge and exhibit poor BBB penetration nih.gov. The development of uncharged oximes is an active area of research to overcome this limitation nih.gov. Structural modifications, such as the introduction of para-substituted groups on oximes, have been suggested to enhance BBB penetration .

In silico prediction methods for BBB permeability range from simple models based on lipophilicity and polar surface area to more complex machine learning algorithms nih.govarxiv.org. These models analyze various molecular descriptors to estimate the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood). For a series of novel oximes, in silico predictions of their physicochemical properties and in vitro brain membrane permeation ability identified promising candidates for further development nih.gov. The introduction of bioisosteric replacements like 4-aminobenzamide has been explored in the design of new oximes with improved properties nih.gov.

Molecular Docking Simulations for Biomolecular Interactions

Docking studies of benzamide derivatives have been conducted to explore their binding modes with various targets, including enzymes and receptors. For example, molecular docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed key hydrogen bonding and hydrophobic interactions within the active sites of these enzymes nih.gov. Similarly, docking studies of 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents have been performed to understand their interaction with viral proteins dntb.gov.ua.

Analysis of 4-Aminobenzamide Oxime Interactions with Proteins

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interactions between small molecules and proteins at the atomic level. These techniques are frequently employed in drug discovery to identify potential therapeutic targets and to understand the mechanism of action of bioactive compounds. For derivatives of 4-aminobenzamide, these studies have revealed key insights into their binding affinities and the specific amino acid residues that play a crucial role in the stability of the ligand-protein complex.

Molecular docking studies on various benzamide derivatives have shown that they can bind to a range of protein targets, often through a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking. For instance, in studies of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, molecular modeling has been instrumental. nih.gov These computational analyses have demonstrated how the flexible linker of the 4-(aminomethyl)benzamide scaffold allows the molecule to adopt favorable geometries within the active site of proteins like the T315I-mutant Abl kinase, thereby facilitating strong binding. nih.gov

Similarly, research on 4-[(quinolin-4-yl)amino]benzamide derivatives as potential anti-influenza agents has utilized molecular docking to elucidate their interaction with the viral RNA polymerase. semanticscholar.org These studies have identified specific interactions, such as pi-pi stacking with tryptophan residues and salt bridges with lysine residues, which are critical for the binding of the benzamide moiety. semanticscholar.org

While the following data table represents findings for derivatives of 4-aminobenzamide, it provides a strong indication of the types of interactions that could be expected for 4-aminobenzamide oxime. The docking scores and interacting residues highlight the potential for this compound to form stable complexes with various protein targets.

| Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Predicted Interaction Types |

| 4-(Arylaminomethyl)benzamide | T315I-mutant Abl | 3QRJ | Isoleucine | Favorable geometry to bypass bulky residues |

| 4-[(Quinolin-4-yl)amino]benzamide | RNA Polymerase (PA-PB1) | 3CM8 | TRP706, LYS643 | Pi-Pi stacking, Salt bridge |

| Benzamide Appended Pyrazolones | COVID-19 Main Protease | 6LU7 | GLN189 | Hydrogen bonding, Hydrophobic interactions |

This table is generated based on findings from studies on derivatives of 4-aminobenzamide and is intended to be illustrative of potential interactions.

Investigation of 4-Aminobenzamide Oxime Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of anticancer and antiviral agents. Computational methods play a vital role in understanding these interactions, which can include intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate backbone.

Theoretical studies on compounds containing an oxime functional group, such as p-pyridinyl oxime carbamates, have shed light on their potential to interact with DNA. nih.gov These investigations often involve a combination of experimental techniques and computational modeling to determine the nature and strength of the binding. Computational studies can predict whether a molecule is likely to intercalate into the DNA helix or bind to the major or minor groove, and can estimate the binding energy of these interactions.

For a molecule like 4-aminobenzamide oxime, the planar aromatic ring suggests a potential for intercalation between the base pairs of DNA. Furthermore, the amino and oxime groups could form hydrogen bonds with the functional groups of the nucleotide bases or the phosphate backbone. Molecular dynamics simulations can provide a dynamic picture of how such a molecule would behave in the presence of a DNA duplex, revealing the stability of the interaction and any conformational changes in the DNA structure upon binding. nih.gov

| Computational Method | Information Obtained | Relevance to 4-Aminobenzamide Oxime |

| Molecular Docking | Predicts the preferred binding mode (intercalation vs. groove binding) and estimates the binding affinity. | Can predict how the planar benzamide ring and functional groups of 4-aminobenzamide oxime might interact with DNA or RNA. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-nucleic acid complex over time, assessing its stability and conformational changes. | Would reveal the stability of the binding and any structural distortions induced in the nucleic acid by 4-aminobenzamide oxime. |

| Quantum Mechanical (QM) Calculations | Provides detailed information on the electronic nature of the interactions, such as charge transfer and the strength of hydrogen bonds. | Can accurately model the hydrogen bonding between the amino and oxime groups of the compound and the nucleic acid bases. |

This table describes the general application of computational methods for studying small molecule-nucleic acid interactions and their potential application to 4-aminobenzamide oxime.

Chemical Reactivity, Transformation, and Functional Derivatization of 4 Aminobenzamide Oxime

Intrinsic Reactivity Profile of the Oxime Functional Group

The chemical behavior of 4-Aminobenzamide (B1265587) oxime is largely dictated by the C=N-OH functional group. This moiety is not merely a passive structural element but an active site for a variety of chemical transformations, including oxidation, reduction, and substitution-type reactions.

The structure of 4-Aminobenzamide oxime presents two primary sites for oxidation: the aromatic amino group (-NH₂) and the oxime moiety (-C(NH)=NOH).

The oxidation of the aromatic amino group can lead to the formation of the corresponding nitroso compound. This transformation is a known reaction for primary aromatic amines. nih.gov Various oxidizing agents, such as 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst, can be employed to convert aromatic amines into nitroso derivatives. nih.gov

The oxime functional group itself can also undergo oxidation. Depending on the reagents and conditions, this can lead to different products. For instance, oxidation of oximes can yield the corresponding nitro compounds. researchgate.net Alternatively, oxidative processes catalyzed by enzymes like cytochrome P450 can result in the formation of ketones (or in this case, the corresponding amide) with the concurrent release of nitric oxide (NO). nih.gov

Table 1: Potential Oxidation Products of 4-Aminobenzamide Oxime

| Functional Group | Oxidizing Agent Class | Potential Product(s) |

|---|---|---|

| Aromatic Amine | Peroxy acids (e.g., m-CPBA) | 4-Nitrosobenzamide oxime |

| Oxime | Mo(VI) oxodiperoxo complex | 4-Amino-N'-hydroxybenzenecarboximidoyl nitrate |

The reduction of an oxime group to a primary amine is a fundamental and widely used transformation in organic synthesis. researchgate.net This reaction provides a pathway to synthesize primary amines from aldehydes or ketones via their oxime derivatives. derpharmachemica.com For 4-Aminobenzamide oxime, this reduction would convert the oxime moiety into an aminomethyl group, yielding 4-amino-N'-hydroxybenzenecarboximidamide.

A variety of reducing agents can accomplish this transformation. While powerful hydrides like lithium aluminum hydride are effective, they are often non-selective. Milder and more convenient reagents are commonly preferred. Sodium borohydride, when used in conjunction with transition metal salts like copper(II) sulfate (B86663) or nickel(II) chloride, is an effective system for reducing oximes to primary amines. Depending on the substrate and reaction conditions, the formation of secondary amines as byproducts can sometimes occur. Another reported method involves the use of stannous chloride, which offers an efficient, one-pot route to primary amines from the corresponding oxime. derpharmachemica.com

Table 2: Common Reagents for the Reduction of Oximes to Amines

| Reagent System | Description |

|---|---|

| Sodium Borohydride / Copper (II) Sulfate | A convenient and inexpensive reagent system that mimics catalytic hydrogenation. |

| Sodium Borohydride / Nickel (II) Chloride | An effective reagent for reducing ketoximes to primary amines. |

| Stannous Chloride | Used in a one-pot, two-step reductive amination of aldehydes to primary amines via the oxime intermediate. derpharmachemica.com |

While the oxime group is not typically subject to direct nucleophilic substitution in the same manner as an alkyl halide, its reactivity allows for reactions that result in the substitution of the hydroxyl group. The oxygen atom of the oxime is nucleophilic and can be targeted by electrophiles, such as alkylating or acylating agents, to form O-substituted oxime ethers and esters, respectively.

Furthermore, under acidic conditions, oximes can undergo the Beckmann rearrangement. While this is an intramolecular rearrangement rather than an intermolecular substitution, it represents a key transformation of the oxime group, converting it into an amide. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the migration of the group anti-periplanar to the N-O bond.

Strategies for Analytical and Functional Derivatization

Derivatization is a crucial strategy in analytical chemistry to modify an analyte, like 4-Aminobenzamide oxime, to make it more suitable for a particular analytical method. nih.govmdpi.com The primary goals are to improve chromatographic separation and enhance detection sensitivity in techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.net

For 4-Aminobenzamide oxime, the primary target for derivatization is the aromatic amino group. Modifying this group can significantly improve its analytical properties.

In chromatography, derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase columns. acs.orgrsc.org This is particularly useful for polar compounds that might otherwise elute too quickly with poor resolution.

In mass spectrometry, derivatization can vastly improve ionization efficiency, leading to a much stronger signal and lower detection limits. researchgate.net Attaching a tag with a permanent positive charge, for instance, ensures efficient ionization in positive-ion electrospray ionization (ESI) mode. researchgate.net Furthermore, the derivatizing agent can be chosen to produce a specific and predictable fragmentation pattern during tandem mass spectrometry (MS/MS), which increases the selectivity and reliability of quantification. nih.gov For example, tagging with an aromatic label can enhance both reversed-phase retention and the protonation/desolvation process in the ion source. acs.org

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is injected into the chromatograph. nih.govresearchgate.net This is a widely adopted technique for the analysis of compounds containing primary and secondary amine groups. researchgate.net

Several reagents are commercially available and widely used for this purpose. These reagents typically react with the nucleophilic amino group of 4-Aminobenzamide oxime to form a stable, labeled derivative.

Table 3: Common Pre-column Derivatization Reagents for Amines

| Reagent | Abbreviation | Reaction Principle | Benefits for LC-MS |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Reacts with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. researchgate.net | Excellent chromatographic performance, fluorescent tag allows for sensitive detection. researchgate.netscispace.com |

| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | Reacts with amino groups to form highly fluorescent sulfonamide adducts. researchgate.netresearchgate.net | Increases hydrophobicity and provides a fluorescent tag, significantly improving sensitivity. researchgate.net |

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity, the available detection methods (e.g., UV, fluorescence, or mass spectrometry), and the nature of the sample matrix. nih.govresearchgate.net The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction. mdpi.comresearchgate.net

Post-modification of Oxime Hydroxyl Groups for Specific Analyses

The oxime functional group (C=N-OH) of 4-aminobenzamide oxime is a versatile handle for a variety of chemical transformations, enabling its derivatization for specific analytical applications. The lone pairs on the oxygen atom and the acidic nature of the hydroxyl proton allow for reactions with a range of electrophiles.

One common modification is the formation of oxime ethers through alkylation or arylation of the hydroxyl group. This transformation can be employed to introduce specific functionalities for detection or separation. For instance, the hydroxyl group can be reacted with a fluorescent tag, such as a dansyl or fluorescein (B123965) derivative, to enable sensitive detection in biological or environmental samples. The general reaction for the formation of an oxime ether is depicted below:

R-C(=N-OH)-R' + R''-X → R-C(=N-OR'')-R' + HX

(where R and R' are organic residues, and X is a leaving group)

Another significant derivatization is the formation of oxime esters through acylation. This can be achieved by reacting the oxime with acyl chlorides or anhydrides. This modification can be used to introduce a chromophore for spectrophotometric analysis or a mass tag for mass spectrometry-based detection.

Furthermore, the oxime group can participate in cycloaddition reactions, which can be utilized for the development of specific analytical probes. The reactivity of the oxime hydroxyl group allows for its incorporation into more complex molecular architectures designed for specific analytical targets.

The table below summarizes potential post-modifications of the oxime hydroxyl group of 4-aminobenzamide oxime and their analytical applications.

| Modification Reaction | Reagent Type | Resulting Derivative | Potential Analytical Application |

| Alkylation/Arylation | Alkyl/Aryl Halides | Oxime Ether | Introduction of fluorescent or electrochemical tags for sensitive detection. |

| Acylation | Acyl Chlorides/Anhydrides | Oxime Ester | Introduction of chromophores for UV-Vis spectrophotometry or mass tags for mass spectrometry. |

| Silylation | Silyl Halides (e.g., TMSCl) | Silyl Ether | Protection of the hydroxyl group or to increase volatility for gas chromatography. |

| Phosphorylation | Phosphorylating Agents | Phosphate Ester | Development of probes for enzymatic assays or as mimics of biological phosphates. |

These derivatization strategies highlight the potential of 4-aminobenzamide oxime as a versatile platform for the development of tailored analytical reagents.

Covalent Grafting and Surface Modification via Diazonium Salts

The primary amino group (-NH2) on the benzene (B151609) ring of 4-aminobenzamide oxime is a key functional group that allows for its covalent attachment to various surfaces through the formation of diazonium salts. This process, known as diazotization followed by grafting, is a powerful technique for surface modification.

The process begins with the diazotization of the aromatic amine in the presence of a nitrous acid source, typically sodium nitrite (B80452) in an acidic medium. This reaction converts the amino group into a highly reactive diazonium salt (-N2+).

Ar-NH2 + NaNO2 + 2HX → Ar-N2+X- + NaX + 2H2O

(where Ar represents the 4-benzamide oxime moiety and X is an anion)

The resulting diazonium salt can then be grafted onto a variety of substrates, including metals, carbon-based materials, and polymers. The grafting process typically involves the reduction of the diazonium salt at the surface, leading to the formation of a covalent bond between the aryl group of the 4-aminobenzamide oxime and the substrate, with the release of nitrogen gas. This method creates a robust and stable organic layer on the surface.

The key steps and conditions for this process are outlined in the following table:

| Step | Description | Typical Reagents/Conditions |

| 1. Diazotization | Conversion of the primary amino group to a diazonium salt. | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), low temperature (0-5 °C). |

| 2. Grafting | Spontaneous or electrochemically induced reaction of the diazonium salt with the surface. | Immersion of the substrate in the diazonium salt solution; application of a negative potential for electrografting. |

| 3. Rinsing | Removal of non-covalently bound molecules. | Washing with the solvent used for grafting, followed by other organic solvents. |

The immobilization of 4-aminobenzamide oxime onto surfaces can impart new functionalities to the material. For example, the grafted layer can be used for the selective capture of metal ions, as a platform for biosensor development, or to improve the corrosion resistance of metals. researchgate.netnsf.gov

Role as a Chemical Reagent and Synthetic Intermediate

Facilitation of Novel Material Development

4-Aminobenzamide oxime is a promising candidate as a building block for the development of novel materials, particularly in the field of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The bifunctional nature of 4-aminobenzamide oxime, possessing both a coordinating amino group and a benzamide (B126) oxime moiety, makes it an attractive organic linker for the synthesis of new MOFs with tailored properties.

The amino group can act as a coordination site for metal ions, while the amide and oxime functionalities can participate in hydrogen bonding, contributing to the stability and dimensionality of the framework. Furthermore, the presence of the amino group allows for post-synthetic modification of the MOF, where additional functionalities can be introduced after the framework has been assembled. This can be used to tune the MOF's properties for specific applications, such as gas storage, separation, and catalysis.

Research has shown that the incorporation of aminated linkers into MOFs can enhance their light absorption properties, making them suitable for photocatalytic applications. scispace.comnih.gov The amino group can act as an antenna, absorbing light and transferring the energy to the catalytic centers of the MOF.

The potential roles of 4-aminobenzamide oxime in MOF synthesis are summarized below:

| Feature of 4-Aminobenzamide Oxime | Role in MOF Synthesis | Potential Impact on MOF Properties |

| Amino Group (-NH2) | Coordination to metal centers; site for post-synthetic modification. | Enhanced stability, tunable porosity, and introduction of new functionalities. |

| Benzamide Oxime Moiety | Formation of hydrogen bonds; potential for further coordination. | Increased framework robustness and potential for specific guest interactions. |

| Aromatic Backbone | Structural rigidity and potential for π-π stacking interactions. | Defined pore geometry and enhanced thermal stability. |

Participation in the Synthesis of Complex Organic Architectures

The multiple reactive sites within 4-aminobenzamide oxime make it a valuable intermediate for the synthesis of complex organic architectures, particularly heterocyclic compounds. The amino, amide, and oxime functional groups can all participate in a variety of cyclization and condensation reactions.

For instance, the amino group can be a nucleophile in reactions to form nitrogen-containing heterocycles. The amidoxime (B1450833) functionality is also known to be a precursor for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles, through cyclization with appropriate reagents. nih.gov

The general reactivity of 4-aminobenzamide oxime's functional groups towards the synthesis of complex structures is outlined in the table below:

| Functional Group | Type of Reaction | Potential Heterocyclic Products |

| Amino Group (-NH2) | Condensation with dicarbonyl compounds; Cyclization reactions. | Pyrimidines, pyrazines, quinolines. |

| Amidoxime (-C(=NOH)NH2) | Cyclization with acylating or alkylating agents. | 1,2,4-Oxadiazoles, 1,2,4-triazoles. |

| Combined Reactivity | Intramolecular cyclizations; Multi-component reactions. | Fused heterocyclic systems. |

The versatility of 4-aminobenzamide oxime as a synthetic intermediate opens up possibilities for the construction of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science.

Biological Activities and Molecular Mechanisms of 4 Aminobenzamide Oxime and Its Derivatives

Enzyme Inhibition and Modulatory Actions

The structural features of 4-aminobenzamide (B1265587) oxime, particularly the benzamide (B126) and oxime moieties, suggest its potential to interact with a variety of enzyme systems. Research into related compounds has provided insights into these potential inhibitory and modulatory roles.

Kinase Inhibitory Profiles and Target Identification (e.g., AMP-activated protein kinase, PI3K)

While direct experimental data on the kinase inhibitory profile of 4-aminobenzamide oxime is limited in the available literature, the broader class of benzamide derivatives has been investigated for its potential to inhibit protein kinases, which are crucial regulators of cellular processes. The structural similarity of 4-aminobenzamide oxime to other known kinase inhibitors suggests its potential as a scaffold for the development of new therapeutic agents in this area.

Kinases such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K) are key targets in the development of treatments for metabolic diseases and cancer. The investigation of benzamide-containing molecules as inhibitors of these kinases is an active area of research. For instance, various substituted benzamides have been synthesized and evaluated for their ability to inhibit different protein kinases, demonstrating the versatility of this chemical scaffold. The presence of the oxime group in 4-aminobenzamide oxime could offer unique interaction possibilities with the kinase active sites, warranting further investigation to determine its specific inhibitory profile and target kinases.

Reactivation of Acetylcholinesterase by Oxime Derivatives

Organophosphorus compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. The standard treatment for organophosphate poisoning often includes the administration of an AChE reactivator, typically an oxime-containing compound.

The mechanism of reactivation involves the nucleophilic attack of the oximate anion on the phosphorus atom of the organophosphate-enzyme conjugate, leading to the displacement of the inhibitor and regeneration of the active enzyme. The efficacy of oxime reactivators is dependent on their chemical structure, which influences their binding to the inhibited enzyme's active site and their nucleophilicity.

While specific studies on the acetylcholinesterase reactivation potential of 4-aminobenzamide oxime were not identified in the reviewed literature, the presence of the oxime functional group is a key structural feature for this activity. Numerous oxime derivatives have been synthesized and tested for their ability to reactivate inhibited AChE, with varying degrees of success. The aminobenzamide portion of the 4-aminobenzamide oxime molecule could influence its binding affinity and orientation within the active site of the inhibited enzyme, potentially affecting its reactivation efficacy. Further research is needed to evaluate the potential of 4-aminobenzamide oxime and its derivatives as acetylcholinesterase reactivators.

Inhibition of Poly(ADP-ribose) Polymerase (PADPRP) by Related Benzamide Structures

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. The inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

The benzamide scaffold is a well-established pharmacophore for PARP inhibitors. 3-Aminobenzamide, a structural isomer of 4-aminobenzamide, is a known and potent inhibitor of PARP. It acts as a competitive inhibitor by binding to the nicotinamide-binding site of the enzyme. The inhibitory activity of various benzamide derivatives against PARP-1 has been explored, leading to the development of clinically approved drugs.

Given the structural similarity to known PARP inhibitors, it is plausible that 4-aminobenzamide oxime and its derivatives could also exhibit inhibitory activity against this enzyme family. The amino group and the oxime functionality could potentially form key interactions within the active site of PARP. Research into novel benzamide derivatives continues to yield potent PARP-1 inhibitors, as highlighted in the table below.

| Compound | Target | IC50 |

|---|---|---|

| 3-Aminobenzamide | PARP | ~50 nM in CHO cells medchemexpress.combioscience.co.uk |

| Novel Benzamide Derivative (Compound 28d) | PARP-1 | 3.2 µM researchgate.net |

Modulation of Other Enzyme Systems (e.g., Lipoxygenase, Elastase, Proteinase 3)

The potential of 4-aminobenzamide oxime and its derivatives to modulate other enzyme systems, such as lipoxygenases, elastase, and proteinase 3, is an area that requires further investigation. These enzymes are involved in inflammatory processes and tissue remodeling, making them attractive targets for the development of new therapies for a range of diseases.

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid signaling molecules. Elastase and proteinase 3 are serine proteases released by neutrophils that can degrade extracellular matrix proteins. While the reviewed literature did not provide specific data on the interaction of 4-aminobenzamide oxime with these enzymes, the general ability of small molecules to interact with enzyme active sites suggests that this is a possibility that could be explored in future research.

Anticancer Properties and Cellular Responses

The development of novel anticancer agents is a critical area of medicinal chemistry research. The benzamide scaffold is present in a number of approved and investigational anticancer drugs, highlighting its importance in this field.

Induction of Apoptosis in Various Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents.

Studies on related benzamide derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. For example, substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to reduce proliferation and induce apoptosis in melanoma cells. One of the most potent compounds in this series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, induced apoptotic markers such as an increase in the subdiploid population, activation of caspases, and cleavage of PARP. nih.gov

Furthermore, benzamide riboside has been shown to induce apoptosis in human ovarian carcinoma cell lines. nih.gov The sensitivity to apoptosis induction varied among different cell lines, underscoring the importance of the genetic background of the cancer cells.